synthesis of methoxy(cyclooctadiene)rhodium(I) dimer from rhodium trichloride
synthesis of methoxy(cyclooctadiene)rhodium(I) dimer from rhodium trichloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of methoxy(cyclooctadiene)rhodium(I) dimer, [Rh(OMe)(COD)]2, a pivotal precursor in organometallic chemistry and catalysis. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for safety and characterization. This guide is intended for researchers and professionals in chemistry and drug development who require a thorough understanding of the preparation of this versatile rhodium(I) complex.
Introduction: The Significance of [Rh(OMe)(COD)]2
Methoxy(cyclooctadiene)rhodium(I) dimer, with the chemical formula C18H30O2Rh2, is a yellow, solid organorhodium compound.[1][2] It serves as a crucial precursor for the synthesis of a wide array of rhodium(I) catalysts.[1] The methoxy ligand in [Rh(OMe)(COD)]2 can act as an internal base, facilitating reactions such as the deprotonation of azolium salts in the synthesis of N-heterocyclic carbene (NHC) complexes.[3] This reactivity profile makes it a valuable reagent in various catalytic transformations, including cascade 1,4-addition-aldol reactions, hydroformylation, and asymmetric C-H functionalization.[1][4]
The synthesis of [Rh(OMe)(COD)]2 typically starts from the more common precursor, chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(Cl)(COD)]2. The latter is synthesized from rhodium trichloride (RhCl3), a readily available starting material.[5][6] This guide will therefore first address the synthesis of the chloro-bridged dimer and subsequently its conversion to the target methoxy-bridged dimer.
Mechanistic Considerations
The overall synthesis involves a two-stage process:
Stage 1: Reductive Olefin Complexation
The synthesis of the precursor, [Rh(Cl)(COD)]2, from rhodium trichloride hydrate (RhCl3·3H2O) involves the reduction of Rh(III) to Rh(I) in the presence of 1,5-cyclooctadiene (COD).[5][6] This reaction is typically carried out in an alcohol solvent, which can also act as the reducing agent.[7][8] The overall reaction can be represented as:
2 RhCl3·3H2O + 2 COD + 2 CH3CH2OH + 2 Na2CO3 → [RhCl(COD)]2 + 2 CH3CHO + 8 H2O + 2 CO2 + 4 NaCl[5][6]
The sodium carbonate is added to neutralize the acid generated during the reaction.[9]
Stage 2: Nucleophilic Substitution
The chloro ligands in the [Rh(Cl)(COD)]2 dimer are then displaced by methoxy groups through a nucleophilic substitution reaction. This is achieved by treating the chloro-bridged dimer with a methanolic solution of a base, such as potassium hydroxide or sodium methoxide. The methoxide ion (CH3O-) acts as the nucleophile, replacing the chloride ions to form the more reactive methoxy-bridged dimer.
[Rh(Cl)(COD)]2 + 2 NaOCH3 → [Rh(OMe)(COD)]2 + 2 NaCl
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of [Rh(OMe)(COD)]2, starting from rhodium trichloride trihydrate.
Materials and Equipment
| Material | Formula | CAS No. | Purity | Supplier |
| Rhodium Trichloride Trihydrate | RhCl3·3H2O | 13569-65-8 | ≥99.9% | e.g., Sigma-Aldrich |
| 1,5-Cyclooctadiene (COD) | C8H12 | 111-78-4 | ≥99% | e.g., Sigma-Aldrich |
| Ethanol | C2H5OH | 64-17-5 | Anhydrous | Various |
| Sodium Carbonate | Na2CO3 | 497-19-8 | Anhydrous | Various |
| Methanol | CH3OH | 67-56-1 | Anhydrous | Various |
| Sodium Metal | Na | 7440-23-5 | Reagent Grade | Various |
| Dichloromethane | CH2Cl2 | 75-09-2 | Anhydrous | Various |
| Diethyl Ether | (C2H5)2O | 60-29-7 | Anhydrous | Various |
| Argon or Nitrogen Gas | Ar or N2 | - | High Purity | - |
| Standard Schlenk Line and Glassware | - | - | - | - |
| Magnetic Stirrer with Hotplate | - | - | - | - |
| Filtration Apparatus (e.g., Büchner funnel, filter flask) | - | - | - | - |
Workflow Diagram
Caption: Figure 1: Overall workflow for the synthesis of [Rh(OMe)(COD)]2.
Step-by-Step Procedure
Part A: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer, [Rh(Cl)(COD)]2
-
Inert Atmosphere: Set up a Schlenk flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is crucial to prevent oxidation of the rhodium(I) species.
-
Reagent Addition: To the flask, add rhodium trichloride trihydrate (RhCl3·3H2O), anhydrous sodium carbonate, and anhydrous ethanol.
-
Addition of COD: While stirring, add 1,5-cyclooctadiene (COD) to the mixture.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The color of the solution should change from the dark red of RhCl3 to a yellow-orange suspension. The reaction time can vary, but it is typically refluxed for several hours.[9]
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The product, [Rh(Cl)(COD)]2, will precipitate as a yellow-orange solid.
-
Washing: Collect the solid by filtration, and wash it with small portions of ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting yellow-orange solid under vacuum.
Part B: Synthesis of Methoxy(1,5-cyclooctadiene)rhodium(I) Dimer, [Rh(OMe)(COD)]2
-
Preparation of Sodium Methoxide: In a separate Schlenk flask under an inert atmosphere, carefully add small pieces of sodium metal to anhydrous methanol at 0 °C (ice bath). The reaction is exothermic and produces hydrogen gas, so it must be done with caution. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.
-
Reaction Setup: In another Schlenk flask, suspend the previously synthesized [Rh(Cl)(COD)]2 in anhydrous methanol under an inert atmosphere.
-
Addition of Sodium Methoxide: Slowly add the freshly prepared sodium methoxide solution to the suspension of [Rh(Cl)(COD)]2 at room temperature with stirring.
-
Reaction: The reaction is typically rapid, and the color of the suspension will change. Stir the mixture for a specified period to ensure complete conversion.
-
Isolation: The product, [Rh(OMe)(COD)]2, can be isolated by removing the solvent under vacuum. The resulting solid is then washed with a non-polar solvent like pentane or hexane to remove any soluble impurities and dried under vacuum.
Safety and Handling
Rhodium Trichloride (RhCl3):
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13][14]
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][12]
1,5-Cyclooctadiene (COD):
-
Flammable liquid and vapor.
-
Harmful if swallowed and may cause skin irritation.
-
Keep away from heat, sparks, and open flames.
-
Use in a well-ventilated area.
Sodium Metal:
-
Reacts violently with water, releasing flammable hydrogen gas.
-
Causes severe skin burns and eye damage.
-
Handle with extreme care under an inert atmosphere.
Organometallic Rhodium Complexes:
-
While [Rh(Cl)(COD)]2 is relatively air-stable, [Rh(OMe)(COD)]2 is more sensitive to air and moisture and should be handled and stored under an inert atmosphere.[5][6]
-
Store in a cool, dry place.
Characterization
The identity and purity of the synthesized [Rh(OMe)(COD)]2 should be confirmed by various analytical techniques:
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the methoxy protons (a singlet) and the olefinic and aliphatic protons of the cyclooctadiene ligand. For instance, the olefinic protons of the COD ligand in related complexes appear as multiplets.[15] |
| ¹³C NMR | The carbon NMR spectrum will show distinct resonances for the methoxy carbon and the carbons of the COD ligand. The olefinic carbons will appear at a characteristic downfield shift. |
| Infrared (IR) Spectroscopy | The IR spectrum will show C-H stretching and bending vibrations for the COD and methoxy groups. The absence of a strong Rh-Cl stretching frequency (if starting from the chloro-dimer) is a good indicator of successful substitution. |
| Elemental Analysis | Confirms the elemental composition (C, H) of the synthesized compound, which should match the theoretical values for C18H30O2Rh2. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of [Rh(Cl)(COD)]2 | Incomplete reaction; oxidation of Rh(I) | Ensure a sufficiently long reflux time. Maintain a strict inert atmosphere throughout the reaction. |
| Incomplete conversion to [Rh(OMe)(COD)]2 | Insufficient or decomposed sodium methoxide | Use freshly prepared sodium methoxide solution. Ensure a slight excess of the methoxide reagent. |
| Product is a dark, oily substance | Presence of impurities or decomposition | Ensure all solvents are anhydrous. Purify the intermediate [Rh(Cl)(COD)]2 before proceeding to the next step. Wash the final product thoroughly with a non-polar solvent. |
Conclusion
The synthesis of methoxy(cyclooctadiene)rhodium(I) dimer is a fundamental procedure in organometallic chemistry, providing access to a highly versatile and reactive catalyst precursor. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably prepare this important compound for a wide range of applications in catalysis and synthetic chemistry. The key to a successful synthesis lies in the careful exclusion of air and moisture, particularly during the final substitution step, and the use of pure, anhydrous reagents.
References
- Dorta, R., Togni, A. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. Journal of the American Chemical Society.
- Wikipedia. Cyclooctadiene rhodium chloride dimer.
- CDH Fine Chemical.
- Catalysts PVT LTD. Methoxy(cyclooctadiene)rhodium(I) dimer - Synthesis.
- Loba Chemie.
- Fisher Scientific.
- chemeurope.com. Cyclooctadiene rhodium chloride dimer.
- ILO and WHO.
- ACS Publications. Synthesis, Separation, and Stereochemical Studies of Chiral-at-Metal Rhodium(III) Complexes. Crystal Structure of (SRh,RC)-[(η5-C5Me5)RhCl{Ph2PCH(Me)CH2PPh2}]BF4 | Organometallics.
- ACS Publications. Rhodium and Iridium Hydroxide Complexes [M(μ-OH)(COD)] 2 (M = Rh, Ir)
- Thermo Fisher Scientific. Rhodium(III)
- MDPI. Chloro(η2,η2-cycloocta-1,5-diene){1-[(2-[(S)-1-(hydroxymethyl)-3-methylbutyl]amino)-2-oxoethyl]-3-(1-naphthalenylmethyl)benzimidazol-2-ylidene}rhodium(I).
- Wikipedia. Rhodium(III) chloride.
- MilliporeSigma. Methoxy(cyclooctadiene)rhodium(I) dimer | 12148-72-0.
- Sigma-Aldrich. Methoxy(cyclooctadiene)rhodium(I) dimer | 12148-72-0.
- RSC Publishing. Synthesis of rhodium(I) and rhodium(III)
- ResearchGate. Chloro(1,5‐Cyclooctadiene)Rhodium(I) Dimer | Request PDF.
- Sigma-Aldrich. Methoxy(cyclooctadiene)rhodium(I) dimer 12148-72-0.
- Santa Cruz Biotechnology. Methoxy(cyclooctadiene)rhodium(I) dimer | CAS 12148-72-0.
- ACS Publications. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations | Journal of the American Chemical Society.
- Google Patents. CN115057890A - Synthesis method of (1, 5-cyclooctadiene) chlororhodium (I) dimer.
- PubMed. RhCl3-assisted C-H and C-S bond scissions: isomeric self-association of organorhodium(iii) thiolato complex. synthesis, structure, and electrochemistry.
- ResearchGate. Scheme 1 Synthesis of [Rh(COD)(L)Cl] and [Rh(COD)L 2 ]PF 6 organometallics.
- Wikipedia. Chlorobis(ethylene)rhodium dimer.
Sources
- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 2. solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]
- 6. Cyclooctadiene_rhodium_chloride_dimer [chemeurope.com]
- 7. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 8. CN115057890A - Synthesis method of (1, 5-cyclooctadiene) chlororhodium (I) dimer - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. lobachemie.com [lobachemie.com]
- 12. ICSC 0746 - RHODIUM TRICHLORIDE, TRIHYDRATE [chemicalsafety.ilo.org]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. pubs.acs.org [pubs.acs.org]
